molecular formula C15H21N3O4S B12168603 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(propan-2-yl)benzamide

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(propan-2-yl)benzamide

Cat. No.: B12168603
M. Wt: 339.4 g/mol
InChI Key: ZRBJPLUFJAPWTI-UHFFFAOYSA-N
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Description

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(propan-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core, which is known for its biological activity, and a tetrahydrothiophene moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(propan-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydrothiophene Moiety: This can be achieved through the cyclization of a suitable diene with sulfur sources under controlled conditions.

    Introduction of the Carbamoyl Group: This step involves the reaction of the tetrahydrothiophene derivative with isocyanates or carbamoyl chlorides.

    Coupling with Benzamide: The final step involves coupling the intermediate with a benzamide derivative under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydrothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols under suitable conditions.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated benzamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving benzamide derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The benzamide core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The tetrahydrothiophene moiety may enhance the compound’s binding affinity and specificity.

Properties

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C15H21N3O4S/c1-10(2)16-14(19)11-4-3-5-12(8-11)17-15(20)18-13-6-7-23(21,22)9-13/h3-5,8,10,13H,6-7,9H2,1-2H3,(H,16,19)(H2,17,18,20)

InChI Key

ZRBJPLUFJAPWTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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